molecular formula C14H22N2O3 B140913 1-(3,4,5-Trimethoxybenzyl)piperazine CAS No. 52146-35-7

1-(3,4,5-Trimethoxybenzyl)piperazine

Cat. No.: B140913
CAS No.: 52146-35-7
M. Wt: 266.34 g/mol
InChI Key: OVEVYSWOILUFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trimethoxybenzyl)piperazine is an organic compound with the molecular formula C14H22N2O3. It is a derivative of piperazine, where the benzyl group is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is known for its various applications in scientific research and industry, particularly as an impurity of trimetazidine, a drug used for angina pectoris .

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)piperazine is used in various fields of scientific research:

Future Directions

The future directions of “1-(3,4,5-Trimethoxybenzyl)piperazine” could involve its use as a building block in the synthesis of various derivatives, as seen with similar compounds .

Mechanism of Action

Target of Action

1-(3,4,5-Trimethoxybenzyl)piperazine, also known as Trimetazidine , is primarily targeted towards the heart muscle. It is an anti-ischemic (antianginal) metabolic agent that improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Mode of Action

The compound interacts with its targets by affecting cellular energy metabolism, specifically the metabolism of fatty acids and glucose . This interaction results in the heart muscle’s improved ability to use glucose as a fuel .

Pharmacokinetics

Trimetazidine is orally administered and is completely absorbed at around 5 hours . The steady state is reached by the 60th hour . The protein binding is low (16%) and the metabolism is minimal . The elimination half-life is between 7 to 12 hours . The excretion is mainly renal (unchanged), and the exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in coronary flow reserve, thereby delaying the onset of ischemia associated with exercise . It also limits rapid swings in blood pressure without any significant variations in heart rate . The frequency of angina attacks significantly decreases, and there is a significant decrease in the use of nitrates .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, renal impairment can increase the exposure of the compound . Therefore, the dosage may need to be adjusted in patients with renal impairment. Furthermore, the compound’s efficacy can be influenced by the patient’s overall health status, diet, and other medications they may be taking.

Biochemical Analysis

Biochemical Properties

1-(3,4,5-Trimethoxybenzyl)piperazine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as long-chain 3-ketoacyl CoA thiolase, which is part of the fatty acid oxidation process . This interaction can inhibit the enzyme’s activity, leading to alterations in metabolic flux and energy production. Additionally, this compound may bind to specific receptors or transporters on cell membranes, influencing cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in energy metabolism and stress response . Furthermore, this compound can impact cell signaling pathways by binding to receptors or transporters, leading to changes in intracellular signaling cascades and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to specific enzymes, such as long-chain 3-ketoacyl CoA thiolase, inhibiting its activity and altering metabolic pathways . Additionally, this compound may interact with receptors or transporters on cell membranes, modulating intracellular signaling pathways and gene expression. These interactions can lead to changes in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may have minimal or detrimental effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid oxidation and energy production. It interacts with enzymes such as long-chain 3-ketoacyl CoA thiolase, influencing metabolic flux and the levels of metabolites . This compound can also affect the balance of energy production and consumption within cells, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through transporter-mediated mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and interactions with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes, receptors, and other biomolecules, ultimately impacting cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trimethoxybenzyl)piperazine can be synthesized through the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like methanol. The reaction is carried out at a temperature range of 35-45°C for about 4 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(2,3,4-Trimethoxybenzyl)piperazine
  • 1-(3,4-Dimethoxybenzyl)piperazine
  • 1-(2,4,5-Trimethoxybenzyl)piperazine

Uniqueness: 1-(3,4,5-Trimethoxybenzyl)piperazine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEVYSWOILUFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966502
Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52146-35-7
Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52146-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((3,4,5-Trimethoxyphenyl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-((3,4,5-TRIMETHOXYPHENYL)METHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323LI0RD6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Synthesized according to General Procedure A: 3,4,5-trimethoxybenzyl chloride (4{16}, 5 g, 23.1 mmol, 1 equiv.), piperazine (11.9 g, 138.5 mmol, 6 equiv.), THF (50.5 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{16} (5.59 g, 91%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 6.46 (s, 2H), 3.75 (s, 6H), 3.72 (s, 3H), 3.30 (s, 2H), 2.78 (t, 4H, J=5.0 Hz), 2.29 (br s, 4H), 1.55 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 152.7, 136.4, 133.7, 105.4, 63.6, 60.5, 55.7, 54.2, 45.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4.48 g of piperazine (6 hydrates) and 10 ml of ethanol was warmed at 65°-70° C. to give a homogeneous solution. To the solution were added 4.09 g of piperazine?2HCl H2O and 5 ml of ethanol. At the same temperature, 5.0 g of 3,4,5-trimethoxybenzyl chloride and 15 ml of ethanol were further added at once. The resulting mixture was stirred at 65°-70° C. for additional 30 min. and then chilled with ice. A precipitated insoluble was removed by filtration, and the resulting mother liquer was concentrated. To the concentrated mother liquer was added 8 ml of ethanolic 6-N hydrochloric acid. The mixture was stirred for 30 min under chilling with ice. Precipitated crystals were collected by filtration, washed with ethanol and dried to give hydrochloride of the desired compound.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4,5-Trimethoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4,5-Trimethoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4,5-Trimethoxybenzyl)piperazine
Reactant of Route 4
1-(3,4,5-Trimethoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3,4,5-Trimethoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3,4,5-Trimethoxybenzyl)piperazine
Customer
Q & A

Q1: What is the significance of developing a "practical synthesis" for a chemical compound like 1-(3,4,5-Trimethoxybenzyl)piperazine?

A1: Developing a practical synthesis is crucial for several reasons. Firstly, it often implies a more efficient and cost-effective method for producing the compound, making it more accessible for research and potential applications. Secondly, a practical synthesis usually involves milder reaction conditions, readily available starting materials, and simpler purification steps, which are all advantageous for scaling up production. While the abstract doesn't detail the specific improvements of the synthesis described in the paper, the use of the word "practical" suggests these advantages are likely present. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.